
Methyl 2-chlorophenylacetate
Overview
Description
Methyl 2-chlorophenylacetate is an organic compound with the chemical formula C₉H₉ClO₂. It is a colorless liquid with a pungent odor at room temperature . This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Esterification of 2-Chlorophenylacetic Acid with Methanol
Overview:
The most common and straightforward method for preparing methyl 2-chlorophenylacetate involves the esterification of 2-chlorophenylacetic acid with methanol. This reaction typically uses a strong acid catalyst such as sulfuric acid to promote the formation of the methyl ester.
- Reactants: 2-chlorophenylacetic acid and methanol
- Catalyst: Concentrated sulfuric acid or other strong acids
- Temperature: Reflux conditions (typically around 60-70°C)
- Time: Several hours (4-8 hours depending on scale and catalyst)
- Workup: Removal of water to drive equilibrium, followed by purification via distillation
Industrial Scale:
In industrial settings, the esterification is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is purified by distillation to remove unreacted materials and side products. This method is favored for its simplicity and scalability.
Parameter | Typical Range | Notes |
---|---|---|
Catalyst | Sulfuric acid (H₂SO₄) | Strong acid catalyst |
Temperature | 60–70°C | Reflux in methanol |
Reaction time | 4–8 hours | Depends on scale |
Purity of product | >99% (after purification) | Achieved by distillation |
Yield | 85–95% | High yield with controlled conditions |
Lewis Acid-Catalyzed Ester Exchange (Transesterification)
Overview:
An alternative method involves the ester exchange (transesterification) between 2-chlorophenylacetic acid derivatives and methyl acetate under Lewis acid catalysis. This method has been reported for closely related compounds such as methyl alpha-bromo-2-chlorophenylacetate, which shares structural similarity and synthetic pathways with this compound.
- Magnesium perchlorate
- Titanium tetrachloride
- Zinc chloride
- Reaction time: 2–16 hours (preferably 4–8 hours)
- Purity: >99% by HPLC normalization method
- Yield: >90%
- Advantages: Short reaction time, low production cost, non-toxic operation, suitable for large-scale production
Mechanism:
The Lewis acid activates the carbonyl group of the acid derivative, facilitating nucleophilic attack by the methyl acetate to form the ester. This method overcomes the drawbacks of longer reaction times and lower yields seen in other synthesis techniques.
Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|
Magnesium perchlorate | 4–8 | >90 | >99 | Efficient, non-toxic catalyst |
Titanium tetrachloride | 4–8 | >90 | >99 | Common Lewis acid catalyst |
Zinc chloride | 4–8 | >90 | >99 | Widely used in esterifications |
Procedure Summary:
- Bromination of 4-chlorophenylacetic acid with bromine in benzene under reflux to yield α-bromo(4-chlorophenyl)acetic acid.
- Subsequent esterification of the brominated acid with methanol and sulfuric acid to form methyl α-bromo-2-chlorophenylacetate.
- This ester can be a precursor for further functionalization and synthesis of complex molecules.
Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |
---|---|---|---|---|
Bromination | Br₂, PCl₃, benzene, reflux, 3 days | 60 | 98–100 | Formation of α-bromo acid |
Esterification | Methanol, H₂SO₄, reflux, 4 hours | 90 | Not specified | Conversion to methyl ester |
This method highlights the importance of controlled bromination and esterification steps in synthesizing halogenated phenylacetate derivatives.
Summary Table of Preparation Methods
Method | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Industrial Suitability |
---|---|---|---|---|---|
Acid-Catalyzed Esterification | 2-chlorophenylacetic acid, methanol, H₂SO₄ | Reflux 60–70°C, 4–8 hours | 85–95 | >99 | High |
Lewis Acid-Catalyzed Transesterification | 2-chlorophenylacetic acid derivatives, methyl acetate, Mg(ClO₄)₂, TiCl₄, ZnCl₂ | 2–16 hours, room to reflux temperature | >90 | >99 | Very high (large scale) |
Bromination + Esterification | 4-chlorophenylacetic acid, Br₂, PCl₃, methanol, H₂SO₄ | Reflux, multiple steps | 60 (bromination), 90 (esterification) | >99 (after purification) | Moderate (derivative prep) |
Research Findings and Practical Considerations
- Catalyst Selection: Lewis acids such as magnesium perchlorate and titanium tetrachloride offer advantages in reaction rate and product purity compared to traditional acid catalysts.
- Reaction Time: Esterification reactions typically require several hours; however, Lewis acid catalysis can reduce reaction time significantly while maintaining yield.
- Purity and Yield: Both methods can achieve high purity (>99%) and yield (>90%), essential for pharmaceutical and fine chemical applications.
- Industrial Scale: The esterification method is well-established industrially, with continuous stirring and temperature control ensuring reproducibility and scalability. Lewis acid-catalyzed methods show promise for large-scale production due to lower toxicity and easier operation control.
- Environmental and Safety Aspects: Use of non-toxic catalysts and avoidance of prolonged reaction times reduce environmental impact and improve safety profiles.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-chlorophenylacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the production of antiplatelet agents like clopidogrel.
Synthesis of Clopidogrel
Clopidogrel is a widely used antiplatelet drug that has gained significant commercial importance. This compound is utilized in the preparation of racemic methyl alpha-amino(2-chlorophenyl)acetate, which can be resolved to yield the active enantiomer used in clopidogrel synthesis. This process involves using tartaric acid for resolution, achieving yields over 68% under optimized conditions .
Other Pharmaceutical Intermediates
The compound is also involved in synthesizing other pharmaceutical intermediates, such as alpha-brominated derivatives that are essential for developing various medications . Its ability to undergo transformations under mild conditions makes it suitable for large-scale production in pharmaceutical applications.
Chemical Synthesis Applications
This compound is employed in various chemical reactions due to its reactivity and structural properties.
Copper-Catalyzed Reactions
Recent studies have demonstrated its role in copper-catalyzed reactions, particularly C–Cl amination processes. These reactions have shown promising results for industrial applications, providing efficient pathways to synthesize complex organic molecules with high yields .
Ester Synthesis
The compound can undergo ester exchange reactions, making it a valuable reagent for synthesizing other esters and derivatives. For instance, it can be transformed into methyl alpha-bromo-2-chlorophenylacetate using Lewis acid catalysts, which enhances its utility in organic synthesis .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of methyl 2-chlorophenylacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-chlorophenylacetic acid and methanol. These products can then participate in further metabolic pathways .
Comparison with Similar Compounds
- Methyl phenylacetate
- Methyl 2-bromophenylacetate
- Methyl 2-fluorophenylacetate
Comparison: Methyl 2-chlorophenylacetate is unique due to the presence of a chlorine atom on the phenyl ring, which influences its reactivity and physical properties. Compared to methyl phenylacetate, the chlorine substituent makes it more reactive in nucleophilic substitution reactions. The presence of different halogens (bromine, fluorine) in similar compounds can lead to variations in their chemical behavior and applications .
Biological Activity
Methyl 2-chlorophenylacetate (CAS 57486-68-7) is an organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C9H9ClO2
- Molecular Weight : 184.62 g/mol
- Structure : The compound features a chlorinated aromatic ring, which contributes to its biological activity through potential interactions with enzymes and receptors.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily attributed to its ability to modulate enzyme functions and receptor interactions. The following mechanisms have been identified:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and pain management .
- Receptor Binding : The structural characteristics allow for binding to specific receptors, which may lead to analgesic effects or anti-inflammatory responses .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study evaluating its efficacy against various bacterial strains found that it exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. For instance, it was tested against human lung adenocarcinoma (A549) and colorectal cancer (HT-29) cell lines, revealing a dose-dependent cytotoxic effect .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 25 | Apoptosis induction |
HT-29 | 30 | Cell cycle arrest |
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. In animal models, administration of this compound resulted in reduced inflammation markers, indicating its potential therapeutic application in treating inflammatory diseases .
Safety and Toxicity Profile
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal cells compared to cancerous cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-chlorophenylacetate?
this compound is synthesized via esterification of 2-chlorophenylacetic acid with methanol, typically catalyzed by sulfuric acid or thionyl chloride (SOCl₂). Key parameters include:
- Reaction conditions : Reflux at 60–80°C for 4–6 hours under anhydrous conditions .
- Purification : Distillation under reduced pressure (boiling point: ~128°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Yield optimization : Excess methanol (2–3 equivalents) and acid catalyst (0.1–0.2 equivalents) improve esterification efficiency .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉ClO₂ | PubChem |
CAS Number | 57486-68-7 | TCI America |
Molecular Weight | 184.62 g/mol | PubChem |
Appearance | Clear liquid | TCI America |
Purity (GC) | ≥98.0% | TCI America |
Q. How is this compound characterized analytically?
Standard characterization methods include:
- NMR Spectroscopy :
- GC-MS : Retention time and fragmentation patterns confirm molecular ion [M⁺] at m/z 184 .
Q. How can conflicting spectral data for this compound derivatives be resolved?
Discrepancies in NMR or MS data often arise from:
- Isomeric impurities : Ortho/meta/para substitutions may co-elute. Use HPLC-PDA (C18 column, acetonitrile/water gradient) to separate isomers .
- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals. Cross-validate with 2D NMR (COSY, HSQC) .
- Degradation products : Hydrolysis under humid conditions generates 2-chlorophenylacetic acid. Monitor via TLC (Rf = 0.3 in hexane:EtOAc 7:3) .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
For chiral analogs (e.g., bioactive intermediates):
- Catalytic asymmetric esterification : Use chiral Brønsted acids (e.g., BINOL-phosphates) to achieve >90% enantiomeric excess (ee) .
- Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) .
- Analytical validation : Confirm ee via chiral HPLC (Chiralpak IA column, heptane/IPA 90:10) .
Table 3: Example Reaction Optimization
Parameter | Effect on Yield/ee | Reference |
---|---|---|
Catalyst loading | 5 mol% BINOL-phosphate → 92% ee | |
Temperature | 25°C → 85% yield, 40°C → 72% |
Q. How is this compound evaluated for biological activity?
Common methodologies include:
- In vitro enzyme inhibition : Screen against acetylcholinesterase (AChE) or proteases using spectrophotometric assays (IC₅₀ determination) .
- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 µM range) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Note : Biological activity is preliminary; this compound is not FDA-approved .
Q. What are the best practices for handling and storing this compound?
- Storage : Keep in amber glass at RT under inert gas (N₂/Ar) to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles); LD₅₀ (oral, rat) is unverified. Refer to SDS for disposal protocols .
Q. Data Contradictions and Mitigation
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWTRFWQROKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206098 | |
Record name | Methyl (2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57486-68-7 | |
Record name | Methyl 2-chlorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57486-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-chlorophenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057486687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-chlorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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